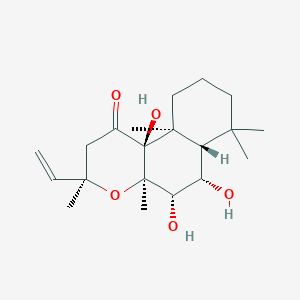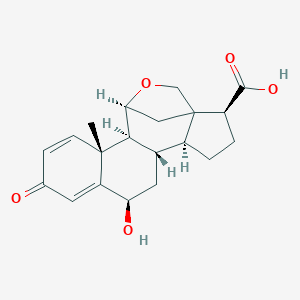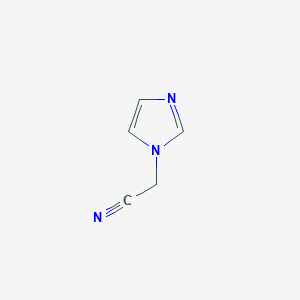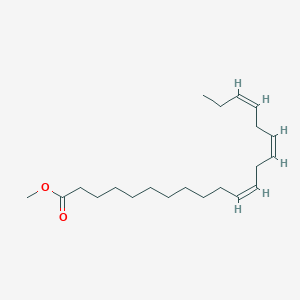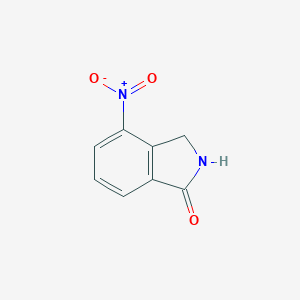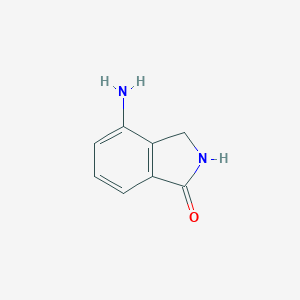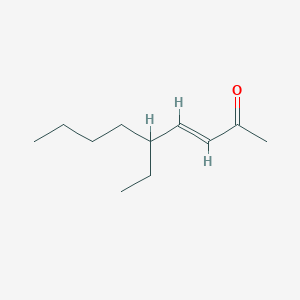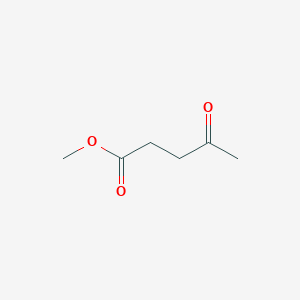
Methyllevulinat
Übersicht
Beschreibung
Methyl levulinate is an oxo carboxylic acid and a natural product found in Astragalus mongholicus and Astragalus membranaceus . It is mainly used as a raw material in perfume . It is derived from the degradation of cellulose and is a potential precursor to biofuels, such as ethyl levulinate .
Synthesis Analysis
Methyl levulinate can be synthesized from cellulosic biomass using a catalyst system composed of aluminum compounds and organic sulfonic acids . This system has been found to be efficient for direct methyl levulinate synthesis from both microcrystalline cellulose and wood powder . Another method involves the use of an aluminum-based mixed acid catalyst system . A high yield of methyl levulinate (70.6%) was obtained at 180 °C within a very short time of 40 min .
Chemical Reactions Analysis
The reaction properties of the catalyst system used in the synthesis of methyl levulinate suggest that the cooperative catalysis of aluminum sulfonates and organic sulfonic acids in methanol is responsible for the efficient formation of methyl levulinate . The reaction involves the alcoholysis process of cellulose in a methanol medium under mild conditions, catalyzed by extremely low concentration sulfuric acid .
Wissenschaftliche Forschungsanwendungen
Biomasse-Ersatzstoff
ML ist ein kurzkettiger Fettsäureester und eine wichtige grüne und werthaltige Chemikalie, die aus Biomasse gewonnen wird . Es hat als einer der Ersatzstoffe für traditionelle fossile Brennstoffe große Aufmerksamkeit erregt .
Herstellungsprozess
Ausgehend von einigen verschiedenen Modellverbindungen wurden verschiedene Verfahren zur Herstellung von ML zusammengefasst . Die besten Reaktionsbedingungen und Parameter im aktuellen Forschungsfortschritt wurden hervorgehoben, und der Schlüsselreaktionsmechanismus für die ML-Bildung wurde erläutert .
Umsetzung von echter lignocellulosehaltiger Biomasse
Der Forschungsfortschritt bei der Umwandlung echter lignocellulosehaltiger Biomasse mit komplexerer Struktur in ML wurde diskutiert . Dies umfasst insbesondere die Auswahl geeigneter Biomassearten .
Katalysatorentwicklung
Die Entwicklung von Katalysatoren im Bereich der ML-Produktion wurde vorgestellt . Zum Beispiel wurde festgestellt, dass eine Kombination aus Aluminiumverbindungen und organischen Sulfonsäuren ein effizientes Katalysatorsystem für die direkte ML-Synthese sowohl aus mikrokristalliner Cellulose als auch aus Holzpulver ist .
Produktion von Feinplattformchemikalien
Die Umwandlung und Verwendung von ML zur Herstellung anderer Feinplattformchemikalien wurde betont .
Zukunftsweisende Technologien und bestehende Herausforderungen
Die zukunftsweisenden Technologien und bestehenden Herausforderungen im aktuellen Forschungsfortschritt wurden vorgestellt
Wirkmechanismus
Target of Action
Methyl levulinate (ML) is a short-chain fatty acid ester derived from biomass . It is primarily targeted at the conversion of biomass into value-added chemicals . The primary targets of ML are the cellulose components of biomass, which are transformed into ML through a process known as alcoholysis .
Mode of Action
The alcoholysis of cellulose into ML occurs in methanol media, facilitated by several kinds of acid catalysts . One of the synthesized solid niobium-based phosphate catalysts has been found to be highly efficient for the generation of ML . The process involves the interaction of the catalyst with cellulose, leading to the formation of ML. The reaction mechanism is affected by the Brönsted/Lewis acid ratio (known as B/L acid ratio) of solid catalysts .
Biochemical Pathways
The biochemical pathway involved in the formation of ML from cellulose is complex and involves several steps. The alcoholysis of cellulose in methanol leads to the formation of ML . This process is different from the alcoholysis of cellulose in water . The reaction mechanism and type of intermediates of cellulose alcoholysis in methanol are different from those in water .
Pharmacokinetics
Its lower boiling point (around 190 °C) compared to levulinic acid indicates lower energy consumption in separation, which could potentially impact its bioavailability .
Result of Action
The result of the action of ML is the efficient conversion of biomass into a value-added chemical. The yield of ML can be as high as 56%, which is higher than the yield of levulinic acid under the same reaction conditions . The formation of ML is enhanced by Brönsted acid in methanol .
Action Environment
The action of ML is influenced by environmental factors. For instance, the presence of water can reduce the formation of by-products, namely, methyl lactate and 1,1,2-trimethoxyethane . Additionally, the carbon footprint analysis of the supply chain of bio-based ML production shows that the entire life cycle of ML could reduce by approximately 24% of carbon emissions compared with fossil diesel of equal quality . This suggests that the environmental impact of ML production is significantly lower than that of traditional fossil fuels.
Zukünftige Richtungen
Methyl levulinate is a promising building block which can be derived from cellulosic biomass . This review summarized a variety of process methods for preparing methyl levulinate, pointed out the best reaction conditions and parameters in the current research progress, and explained the key reaction mechanism for methyl levulinate formation . The research directions in this field were prospected .
Biochemische Analyse
Biochemical Properties
Methyl levulinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that a combination of aluminum compounds and organic sulfonic acids can catalyze the synthesis of methyl levulinate from both microcrystalline cellulose and wood powder .
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of methyl levulinate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl levulinate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Methyl levulinate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of methyl levulinate within cells and tissues are complex processes that involve various transporters or binding proteins
Eigenschaften
IUPAC Name |
methyl 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-4-6(8)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGJVSRUFNSIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211455 | |
| Record name | Methyl levulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Mild carmellic aroma | |
| Record name | Methyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.049-1.055 (20°) | |
| Record name | Methyl levulinate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1948/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
624-45-3 | |
| Record name | Methyl levulinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl levulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl levulinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl levulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q95S830W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl levulinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


